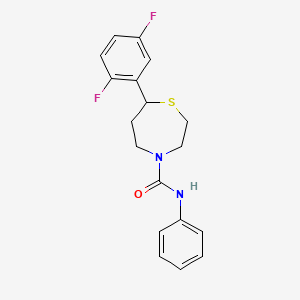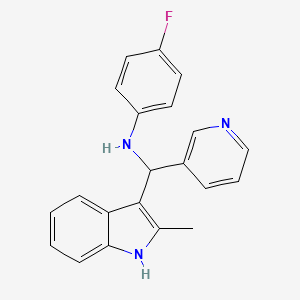
4-フルオロ-N-((2-メチル-1H-インドール-3-イル)(ピリジン-3-イル)メチル)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is a complex organic compound that features a combination of fluorine, indole, and pyridine moieties
科学的研究の応用
4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to natural compounds.
作用機序
Target of Action
The primary targets of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline It’s known that indole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that is crucial for cell division .
Biochemical Pathways
The exact biochemical pathways affected by 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline Indole derivatives are known to influence a broad range of biological pathways due to their interaction with multiple receptors . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, affecting the cell cycle and leading to cell apoptosis .
Result of Action
The molecular and cellular effects of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline It’s known that some indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase of the cell cycle, and inhibit the polymerization of tubulin . These effects can lead to the death of cancer cells, providing potential therapeutic benefits.
生化学分析
Cellular Effects
The effects of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Therefore, 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline may similarly affect these cellular processes, although specific studies are needed to confirm these effects.
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline involves its interactions at the molecular level. This compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to multiple receptors and enzymes, leading to various biological effects . The exact molecular targets of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline may change over time. This includes its stability, degradation, and long-term effects on cellular function. Indole derivatives have been shown to be relatively stable, but their degradation products and long-term effects need to be carefully monitored . Studies on 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline are required to determine its temporal effects accurately.
Dosage Effects in Animal Models
The effects of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline vary with different dosages in animal models. Indole derivatives have been reported to exhibit threshold effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline to maximize its therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives are known to participate in metabolic pathways related to tryptophan degradation and other biochemical processes . The specific metabolic pathways involving 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline are still being elucidated.
Transport and Distribution
The transport and distribution of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline within cells and tissues involve interactions with transporters and binding proteins. Indole derivatives have been shown to be transported by specific transporters and accumulate in certain tissues . The localization and accumulation of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline are important factors in determining its biological activity.
Subcellular Localization
The subcellular localization of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline affects its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is crucial for elucidating its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halogens or nitro groups .
類似化合物との比較
Similar Compounds
- N-(2,6-diiso-propylphenyl)-1-(1H-indol-2-yl)methanimine
- 4,6-dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
4-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The combination of indole and pyridine moieties also provides a versatile scaffold for further functionalization and application in various fields .
特性
IUPAC Name |
4-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c1-14-20(18-6-2-3-7-19(18)24-14)21(15-5-4-12-23-13-15)25-17-10-8-16(22)9-11-17/h2-13,21,24-25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHFKMWJGJFWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2595779.png)

![2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenol](/img/structure/B2595783.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2595784.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B2595786.png)
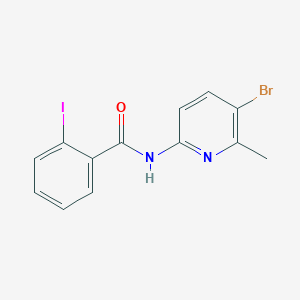
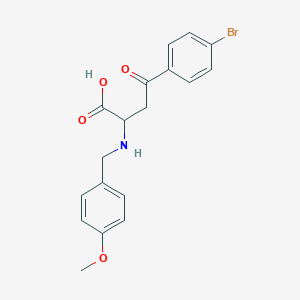
![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)
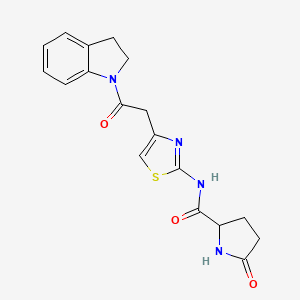


![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)
